2-Hydroxy-2-(naphthalen-1-yl)propanoic acid
Overview
Description
“2-Hydroxy-2-(naphthalen-1-yl)propanoic acid” is a chemical compound with the molecular formula C13H12O3 . It is also known by other names such as “2-hydroxy-3-naphthalen-1-ylpropanoic acid” and "(2 S)-2-hydroxy-2-naphthalen-1-ylpropanoic acid" .
Synthesis Analysis
The synthesis of complex 2-hydroxy-1-naphthoic acids involves a four-step sequence. This includes Z-selective olefination of benzaldehyde derivatives with a novel dioxolenone-containing phenyl phosphonate reagent, followed by dioxolenone cleavage with alkaline trifluoroethanol and oxidative cyclization .Molecular Structure Analysis
The molecular structure of “this compound” consists of a naphthalene ring attached to a propanoic acid group with a hydroxyl group at the 2-position . The InChI representation of the molecule isInChI=1S/C13H12O3/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12,14H,8H2,(H,15,16)
. Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 216.23 g/mol . It has a complexity of 252 and a topological polar surface area of 57.5 Ų . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
Fluorescence Derivatization in Biological Assays
3-(Naphthalen-1-ylamino)propanoic acid has been utilized as a fluorescent derivatizing reagent for amino acids. The amino acid derivatives created exhibit strong fluorescence, making them suitable for use in biological assays. The derivatives also display strong fluorescence in ethanol and water at physiological pH, with emission wavelengths favorable for such applications (Frade et al., 2007).
Crystal Structural Analysis
The crystal structure of similar compounds, like 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione, has been studied, showcasing the planarity of the naphthoquinone unit and the perpendicular nature of the propargyl group to the naphthalene ring system. This analysis contributes to a deeper understanding of the molecular configuration and potential applications of such compounds (Isidório Raquel Geralda et al., 2018).
Synthesis of Novel Derivatives
2-(3-(Naphthalen-2-yl)propanamido)cyclohex-1-enecarboxylic acid and its derivatives are known as hydroxyl-carboxylic acid (HCA) receptor agonists. Research has been conducted on designing and synthesizing novel aryl derivatives of 2-amidocyclohex-1-ene carboxylic acid to modulate the potency and selectivity of the HCA2 receptor activation. Such studies are crucial for the development of new therapeutic agents (Bobiļeva et al., 2014).
Perfumery Materials Synthesis
Compounds related to 2-Hydroxy-2-(naphthalen-1-yl)propanoic acid, like 2,4-dialkyl-2-cycloalkenyl-γ-butyrolactones, have been synthesized and are considered for use as perfumery materials. These compounds were obtained from related carboxylic acids and epoxides using lithium naphthalenide in the presence of diethylamine, demonstrating the compound's versatility and potential in various industrial applications (Fujita et al., 2007).
Mechanism of Action
Mode of Action
It’s structurally similar to naproxen, a known cox-1 and cox-2 inhibitor . If 2-Hydroxy-2-(naphthalen-1-yl)propanoic acid shares a similar mode of action, it may interact with these targets to inhibit the production of prostaglandins, leading to anti-inflammatory effects.
Biochemical Pathways
If it acts similarly to Naproxen, it may affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and other inflammatory mediators .
Result of Action
If it acts similarly to Naproxen, it may lead to a reduction in inflammation and pain due to its potential COX-1 and COX-2 inhibitory activity .
Action Environment
Factors such as temperature, pH, and light exposure could potentially affect the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-2-(naphthalen-1-yl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases. These interactions often involve the hydroxy group of the compound forming hydrogen bonds with the active sites of the enzymes, thereby influencing their catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the context. Furthermore, the compound can induce changes in gene expression by interacting with transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as increased antioxidant enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have beneficial effects, such as reducing oxidative stress and improving metabolic function. At high doses, it can exhibit toxic effects, including liver and kidney damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, the compound can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It has been found to localize in specific cellular compartments, such as the mitochondria and the nucleus. This localization is often directed by targeting signals or post-translational modifications. The compound’s presence in these compartments can affect its interactions with biomolecules and its overall function .
Properties
IUPAC Name |
2-hydroxy-2-naphthalen-1-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-13(16,12(14)15)11-8-4-6-9-5-2-3-7-10(9)11/h2-8,16H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASZMNCYHARHHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286635 | |
Record name | 2-hydroxy-2-(naphthalen-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6341-58-8 | |
Record name | α-Hydroxy-α-methyl-1-naphthaleneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6341-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-2-(1-naphthyl)propanoic acid, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006341588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-46723 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxy-2-(naphthalen-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXY-2-(1-NAPHTHYL)PROPANOIC ACID, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72E45H50XF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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